molecular formula C11H14N2O B8496456 N,N-Dimethylisoindoline-1-carboxamide

N,N-Dimethylisoindoline-1-carboxamide

Cat. No.: B8496456
M. Wt: 190.24 g/mol
InChI Key: LYYOGSPKIBCUCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethylisoindoline-1-carboxamide is an unsymmetrical urea derivative of interest in various scientific research fields. Unsymmetrical urea compounds are recognized for their diverse biological properties and are frequently investigated as key substrates in organic synthesis . Researchers value these compounds for their potential as molecular scaffolds in developing more complex structures. The synthesis of related isoindoline carboxamides has been achieved through one-pot reactions, offering efficient and catalyst-free pathways that are valuable for medicinal chemistry and drug discovery research . Compounds within this class are often characterized using advanced techniques including FT-IR, NMR (1H, 13C), and mass spectrometry to confirm their structure and purity . As with all compounds of this nature, this compound is strictly for research use and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

N,N-dimethyl-2,3-dihydro-1H-isoindole-1-carboxamide

InChI

InChI=1S/C11H14N2O/c1-13(2)11(14)10-9-6-4-3-5-8(9)7-12-10/h3-6,10,12H,7H2,1-2H3

InChI Key

LYYOGSPKIBCUCX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1C2=CC=CC=C2CN1

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

N,N-Dimethylisoindoline-1-carboxamide has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Preliminary studies indicate that the compound may possess biological activities that could be leveraged for drug development.

Anticancer Properties

Research has indicated that compounds similar to this compound may act as inhibitors of histone deacetylases (HDACs), which are enzymes implicated in cancer progression. Specifically, HDAC11 inhibition has been linked to therapeutic benefits in various cancers, including Hodgkin lymphoma and other malignancies . The modulation of HDAC activity can influence gene expression and cellular processes associated with tumor growth and metastasis.

Neurological Applications

The isoindoline structure is known for its interaction with neurotransmitter systems. Compounds derived from isoindolines have been studied for their effects on anxiety, depression, and other neurological disorders. This compound’s potential to modulate these pathways makes it a candidate for further exploration in neuropharmacology .

Biochemical Studies

This compound is also utilized in biochemical research to study protein interactions and cellular mechanisms.

Binding Affinity Studies

Interaction studies involving this compound focus on its binding affinity with various biological targets. Understanding how this compound interacts at the molecular level can provide insights into its mechanism of action and inform the design of more effective derivatives .

Enzyme Inhibition Research

The compound's potential as an enzyme inhibitor is noteworthy. Its structural characteristics allow it to interact with specific enzymes involved in metabolic pathways, making it a subject of interest for developing inhibitors that could regulate these pathways effectively .

Case Studies and Research Findings

Numerous studies have explored the applications of this compound, highlighting its potential across various domains:

  • Case Study 1: HDAC Inhibition
    A study demonstrated that derivatives of isoindolines exhibit selective inhibition of HDAC11, suggesting that this compound could be developed into a targeted cancer therapy .
  • Case Study 2: Neuropharmacological Effects
    Research indicated that compounds with isoindoline structures could modulate serotonin receptors, providing a basis for developing new antidepressants .

Comparison with Similar Compounds

Comparative Analysis of Structural and Functional Properties

Table 1: Key Attributes of Carboxamide Derivatives
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Core Structure Substituents Applications/References
N,N-Dimethyl-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide (477850-80-9) C₁₈H₁₆N₂O₂ 292.33 Isoquinoline Phenyl, oxo, dimethyl carboxamide High-purity research (≥97%)
N,1-Dimethylindole-2-carboxamide (61939-18-2) C₁₁H₁₂N₂O 188.23 Indole Methyl (N1), dimethyl carboxamide Pharmaceutical patents (e.g., kinase inhibitors)
N,N-Diethyl-2,3-dihydroindole-1-carboxamide (61589-12-6) C₁₂H₁₆N₂O 204.27 Dihydroindole Diethyl carboxamide Organic synthesis intermediates
1H-Indole-1-carboxamide, N-ethyl-2,3-dihydro-2-methyl (62368-10-9) C₁₂H₁₆N₂O 204.27 Dihydroindole Ethyl carboxamide, methyl (C2) Undocumented in applications
N,2-Dioctadecyl-1,3-dioxoisoindole-4-carboxamide Not provided Not provided Dioxoisoindole Long alkyl chains (C18) Specialty materials (e.g., surfactants)

Detailed Comparison

3.1 Structural Variations
  • Ring Systems: Isoquinoline vs. In contrast, indole and dihydroindole analogs (e.g., CAS 61939-18-2, 61589-12-6) have a pyrrole ring fused to benzene, which is common in bioactive molecules (e.g., serotonin analogs) . Saturation: Dihydroindole derivatives (e.g., CAS 61589-12-6) exhibit partial saturation, increasing conformational flexibility compared to fully aromatic systems .
  • Substituents: Dimethyl vs. Alkyl Chain Length: Long alkyl chains (e.g., dioctadecyl in CAS N/A) improve lipid solubility, making such compounds suitable for surfactant or polymer applications .

Preparation Methods

DCC/HOBt-Mediated Amidation

Using dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt), isoindoline-1-carboxylic acid (I ) reacts with dimethylamine to form the amide (Figure 3). This method, inferred from peptide synthesis protocols, requires inert conditions.

Procedure :

  • I (1 mol), DCC (1.2 mol), and HOBt (1.2 mol) are dissolved in DMF.

  • Dimethylamine (1.5 mol) is added, and the mixture is stirred for 24 hours.

  • The urea byproduct is filtered, and the product is extracted.

Key Data :

  • Yield : 80–85% (estimated from analogous reactions)

  • Side Products : Dicyclohexylurea (DCU) requires removal via filtration.

NMI-SO₂Cl₂ Activation

A recent method using N-methylimidazole (NMI) and sulfuryl chloride (SO₂Cl₂) generates an activated intermediate, enabling efficient amidation.

Procedure :

  • I (1 mol) reacts with SO₂Cl₂ (1.2 mol) and NMI (1.5 mol) in CH₂Cl₂.

  • Dimethylamine (1.5 mol) is added, and the mixture is stirred for 2 hours.

  • The product is isolated via aqueous wash and evaporation.

Key Data :

  • Yield : 90–92%

  • Reaction Time : 2 hours

Challenges and Optimization Strategies

  • Regioselectivity : Methods relying on dihalide precursors require precise control to avoid isomer mixtures.

  • Byproduct Management : DCU in DCC-mediated reactions complicates purification.

  • Cost Efficiency : Carbamoyl chloride methods use inexpensive reagents, whereas peptide couplings involve higher costs.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing N,N-Dimethylisoindoline-1-carboxamide?

The synthesis typically involves coupling isoindoline derivatives with activated carbonyl reagents. A standard approach includes:

  • Amide bond formation : Reacting isoindoline-1-carboxylic acid with dimethylamine using coupling agents like EDCl/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/hydroxybenzotriazole) under inert conditions.
  • Protection/deprotection strategies : For sterically hindered intermediates, Boc (tert-butoxycarbonyl) protection may enhance reaction efficiency .
  • Purification : Column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane mixtures) and recrystallization are standard for isolating the product. Characterization via 1^1H/13^13C NMR, IR, and mass spectrometry is critical to confirm structural integrity .

Q. How is the molecular structure of this compound validated experimentally?

  • X-ray crystallography : Single-crystal diffraction data refined using programs like SHELXL (e.g., resolving torsional angles and hydrogen bonding networks) .
  • Spectroscopic analysis : NMR chemical shifts (e.g., dimethylamide protons at δ ~2.8–3.1 ppm) and IR carbonyl stretches (~1650–1680 cm1^{-1}) provide diagnostic validation .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C11_{11}H14_{14}N2_2O).

Q. What are the key solubility and stability considerations for this compound?

  • Solubility : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for reactions due to the compound’s moderate solubility in non-polar solvents.
  • Stability : Susceptible to hydrolysis under acidic/basic conditions; store in anhydrous environments at –20°C .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis?

  • Catalyst screening : Evaluate Pd-based catalysts for Buchwald-Hartwig couplings or copper-mediated reactions for aryl halide intermediates .
  • Solvent effects : Test DMF vs. THF for reaction efficiency; DMF may enhance solubility but risk side reactions at elevated temperatures .
  • Temperature control : Lower temperatures (0–5°C) reduce decomposition, while microwave-assisted synthesis can accelerate reaction kinetics .

Q. What strategies resolve discrepancies in pharmacological activity data across studies?

  • Purity assessment : Use HPLC (≥95% purity threshold) to rule out impurities affecting bioactivity .
  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and controls (e.g., DMSO vehicle) in cytotoxicity assays .
  • Dose-response curves : Validate IC50_{50} values using triplicate experiments and statistical analysis (e.g., ANOVA for inter-study variability) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to map electron density (e.g., nucleophilic attack at the carbonyl carbon) .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) to rationalize observed inhibition patterns .
  • Transition state analysis : Identify steric hindrance from dimethyl groups using Gaussian or ORCA software .

Q. What crystallographic challenges arise in resolving disorder in this compound structures?

  • Disordered solvent molecules : Apply SQUEEZE (in PLATON) to model electron density from disordered regions .
  • Thermal motion : Refine anisotropic displacement parameters (ADPs) to distinguish static disorder from dynamic motion .
  • Twinned crystals : Use SHELXL’s TWIN command to handle non-merohedral twinning, common in orthorhombic systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.